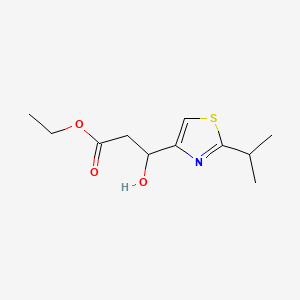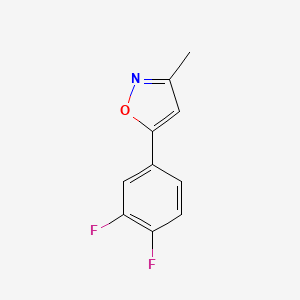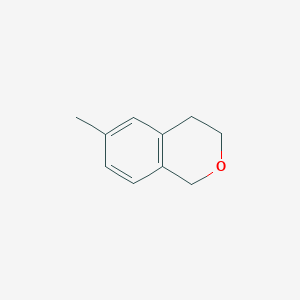
1-Hydrazinyl-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydrazinyl-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are minor aromatic alkaloids found in various natural sources such as plants, sponges, tunicates, and bryozoans . This compound has garnered significant interest due to its broad range of biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
The synthesis of 1-Hydrazinyl-2,7-naphthyridine typically involves the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate . This reaction is carried out under reflux conditions in ethanol, resulting in the formation of 1-hydrazinyl-7-methyl-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile . The structure of the synthesized compound is confirmed through elemental analysis and spectral techniques .
Análisis De Reacciones Químicas
1-Hydrazinyl-2,7-naphthyridine undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes, such as 4-methoxybenzaldehyde, in ethanol to form new fused polyheterocyclic systems.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.
Substitution Reactions: The hydrazinyl group in the compound can undergo substitution reactions with various reagents to form different derivatives.
Aplicaciones Científicas De Investigación
1-Hydrazinyl-2,7-naphthyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Hydrazinyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity, although the exact molecular targets and pathways are not fully elucidated . Further research is needed to understand the detailed mechanism of action of this compound.
Comparación Con Compuestos Similares
1-Hydrazinyl-2,7-naphthyridine can be compared with other similar compounds, such as:
2,7-Diazanaphthalene Derivatives: These compounds share a similar naphthyridine ring system and exhibit comparable biological activities.
Morpholino-2,7-naphthyridine Derivatives: These derivatives also possess a naphthyridine ring system and are known for their antimicrobial and anticancer properties.
Pyrimidothieno[2,3-c][2,7]naphthyridine Derivatives: These compounds are synthesized using similar synthetic routes and exhibit a broad range of biological activities.
This compound stands out due to its unique hydrazinyl group, which imparts distinct chemical and biological properties to the compound .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
2,7-naphthyridin-1-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,9H2,(H,11,12) |
Clave InChI |
DNGYZNIEIKHPCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C=CN=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)











